molecular formula C7H11NO B050832 2-Methyl-4-(oxiran-2-yl)but-3-yn-2-amine CAS No. 124067-41-0

2-Methyl-4-(oxiran-2-yl)but-3-yn-2-amine

Cat. No.: B050832
CAS No.: 124067-41-0
M. Wt: 125.17 g/mol
InChI Key: FERFTARGLKHUDY-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxiran-2-yl)but-3-yn-2-amine is a multifunctional organic compound characterized by a propargylamine backbone (but-3-yn-2-amine) substituted with a methyl group at position 2 and an epoxide (oxiran) ring at position 3. The molecular structure combines an alkyne, an amine, and an epoxide, making it a versatile intermediate for synthetic chemistry. The epoxide group is highly reactive, enabling ring-opening reactions, while the alkyne moiety offers opportunities for click chemistry or cross-coupling reactions.

Properties

CAS No.

124067-41-0

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-methyl-4-(oxiran-2-yl)but-3-yn-2-amine

InChI

InChI=1S/C7H11NO/c1-7(2,8)4-3-6-5-9-6/h6H,5,8H2,1-2H3

InChI Key

FERFTARGLKHUDY-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1CO1)N

Canonical SMILES

CC(C)(C#CC1CO1)N

Synonyms

3-Butyn-2-amine, 2-methyl-4-oxiranyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

4-(Oxolan-3-yl)but-2-en-1-amine

  • Structural Differences : Replaces the epoxide (oxiran) with a tetrahydrofuran (oxolan) ring and features a double bond (but-2-en) instead of a triple bond (but-3-yn) .
  • Reactivity :
    • The oxolan ring is less strained than oxiran, reducing reactivity toward nucleophiles.
    • The double bond (sp²-hybridized) is less electron-deficient than the alkyne (sp-hybridized), altering conjugation and electrophilic addition pathways.
  • Applications : Highlighted for agrochemicals and pharmaceuticals due to its stability and selective reactivity .

2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazol

  • Structural Differences : Incorporates a benzoxazole aromatic heterocycle and a methoxy-linked epoxide, unlike the alkyne-amine backbone of the target compound .
  • Reactivity: The benzoxazole enhances aromatic π-stacking and hydrogen-bonding capabilities.
  • Applications : Used as a building block in material science and medicinal chemistry .

6-Fluoro-2-(oxiran-2-yl)chroman (Nebivolol Intermediate)

  • Structural Differences : Chroman backbone with an epoxide, lacking the alkyne and amine groups .
  • Reactivity :
    • Epoxide ring-opening is critical for β-blocker activity in Nebivolol.
    • The chroman system provides rigidity and lipophilicity.
  • Applications : Key intermediate in cardiovascular drug synthesis .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
2-Methyl-4-(oxiran-2-yl)but-3-yn-2-amine ~155.2 (estimated) Epoxide, alkyne, amine Epoxide ring-opening, click chemistry Pharmaceutical intermediates
4-(Oxolan-3-yl)but-2-en-1-amine 141.2 Oxolan, alkene, amine Alkene additions, stable epoxide analog Agrochemicals
2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazol ~221.2 (estimated) Benzoxazole, epoxide, methoxy Aromatic interactions, modulated epoxide reactivity Material science
6-Fluoro-2-(oxiran-2-yl)chroman ~224.2 (estimated) Chroman, epoxide, fluorine Epoxide-driven bioactivity Cardiovascular drugs

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